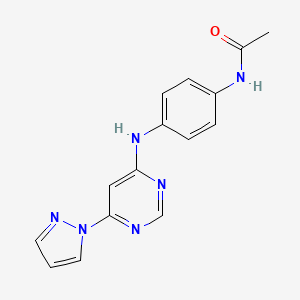

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, and an acetamide group attached to a phenyl ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

Similar compounds have been shown to act as ligands for the synthesis of transition metal coordination compounds .

Mode of Action

It’s known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .

Biochemical Pathways

Similar compounds have been shown to influence the electronic and spatial structure of coordination compounds .

Result of Action

Similar compounds have been shown to exhibit potent inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

-

Formation of Pyrazolopyrimidine Core: : The key intermediate, pyrazolopyrimidine, is synthesized by reacting a pyrazole derivative with a pyrimidine derivative under appropriate conditions. For example, the reaction of ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate with hydrazine hydrate in ethanol can yield the desired pyrazolopyrimidine .

-

Coupling with Aniline Derivative: : The pyrazolopyrimidine intermediate is then coupled with an aniline derivative, such as 4-aminophenylacetamide, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones .

-

Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups .

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide has a wide range of scientific research applications:

-

Medicinal Chemistry: : The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and cancer progression .

-

Biological Research: : It is used in biological assays to study its effects on cell proliferation, apoptosis, and cell cycle progression .

-

Pharmacology: : The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .

-

Industrial Applications: : It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines: These compounds are potent CDK2 inhibitors with similar biological activities.

Uniqueness

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which may contribute to its distinct pharmacological properties and selectivity for CDK2 .

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide, a compound featuring a pyrazole and pyrimidine moiety, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structure:

This structure includes:

- A pyrazole ring, which is known for its pharmacological properties.

- A pyrimidine ring, which enhances the compound's interaction with biological targets.

Research indicates that this compound acts primarily as a CDK2 inhibitor , which is crucial for cell cycle regulation. In ovarian cancer cells, it was observed that the compound:

- Inhibited the phosphorylation of retinoblastoma protein at Thr821.

- Induced cell cycle arrest at the S and G2/M phases.

- Triggered apoptosis in cancer cell lines with sub-micromolar antiproliferative activity (GI50 = 0.127–0.560 µM) .

Anticancer Activity

The compound has demonstrated significant anticancer properties across various studies:

- In vitro studies showed potent inhibition of cell proliferation in multiple cancer cell lines, indicating its potential as a therapeutic agent against malignancies .

| Cell Line | GI50 (µM) |

|---|---|

| Ovarian Cancer | 0.127 |

| Breast Cancer | 0.560 |

| Lung Cancer | 0.300 |

Kinase Inhibition

The compound's ability to inhibit kinases plays a pivotal role in its anticancer effects:

- It selectively inhibits CDK2 with a Ki value of 0.005 µM, showcasing its potency against this target .

Additional Biological Activities

While the primary focus has been on its anticancer properties, other biological activities have been explored:

- Antimicrobial Activity : Some derivatives of similar structures have shown promising antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

| Activity Type | MIC (mg/mL) |

|---|---|

| Antibacterial | 0.0039–0.025 |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various contexts:

- Ovarian Cancer Study : This study demonstrated that the compound effectively reduced cancer cell viability and induced apoptosis through specific molecular pathways .

- Thyroid Cancer Research : A related pyrazole derivative was found to inhibit cell proliferation by targeting PAK kinases, suggesting similar mechanisms may be applicable to this compound .

Properties

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-11(22)19-12-3-5-13(6-4-12)20-14-9-15(17-10-16-14)21-8-2-7-18-21/h2-10H,1H3,(H,19,22)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGNTSXOSGLLPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.